molecular formula C9H7ClO2 B13908582 7-Chloro-5-methoxybenzofuran

7-Chloro-5-methoxybenzofuran

Cat. No.: B13908582
M. Wt: 182.60 g/mol
InChI Key: XAHWYXUSYMFXDB-UHFFFAOYSA-N
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Description

7-Chloro-5-methoxybenzofuran is a chemical compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methoxybenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 5-chloro-2-methoxyphenol with suitable reagents. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also employ advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-methoxybenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-5-methoxybenzofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Chloro-5-methoxybenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .

Comparison with Similar Compounds

    7-Chloro-5-hydroxybenzofuran: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-Methoxybenzofuran: Lacks the chlorine atom at the 7th position.

    7-Chlorobenzofuran: Lacks the methoxy group at the 5th position.

Uniqueness: 7-Chloro-5-methoxybenzofuran is unique due to the combined presence of both chlorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

7-chloro-5-methoxy-1-benzofuran

InChI

InChI=1S/C9H7ClO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3

InChI Key

XAHWYXUSYMFXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CO2)Cl

Origin of Product

United States

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